3,4,5-trimethoxy-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
Description
This compound is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 3,4,5-trimethoxybenzamide moiety linked via an ethyl group to a 5-(4-nitrobenzyl)-substituted pyrazolo[3,4-d]pyrimidin-4-one core. The trimethoxybenzamide substituent may contribute to solubility and target interactions, as seen in structurally related bioactive molecules .
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[2-[5-[(4-nitrophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O7/c1-35-19-10-16(11-20(36-2)21(19)37-3)23(31)25-8-9-29-22-18(12-27-29)24(32)28(14-26-22)13-15-4-6-17(7-5-15)30(33)34/h4-7,10-12,14H,8-9,13H2,1-3H3,(H,25,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWSSQAUGHHITPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of 3,4,5-trimethoxy-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide are tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β. These targets play crucial roles in various cellular processes, including cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug resistance, and cell proliferation.
Mode of Action
This compound interacts with its targets by binding to their active sites, thereby inhibiting their functions. For instance, it binds to the colchicine binding site (CBS) of the αβ-tubulin heterodimer, inhibiting tubulin polymerization. This interaction disrupts the formation of microtubules, a key component of the cell’s cytoskeleton, thereby inhibiting cell division.
Biochemical Pathways
The interaction of this compound with its targets affects several biochemical pathways. For example, by inhibiting Hsp90, it disrupts the folding and stabilization of many proteins, leading to their degradation. By inhibiting TrxR, it disrupts the cellular redox balance, leading to oxidative stress. Furthermore, by inhibiting HLSD1, it alters the methylation status of histones, affecting gene expression.
Pharmacokinetics
Compounds containing the trimethoxyphenyl (tmp) group, such as this one, are known to exhibit diverse bioactivity effects. The TMP group is a critical pharmacophore in numerous potent agents, and it is prominently present in the molecular structures of various research studies.
Result of Action
The molecular and cellular effects of this compound’s action include disruption of the cell’s cytoskeleton, degradation of proteins, induction of oxidative stress, and alteration of gene expression. These effects can lead to cell cycle arrest, apoptosis, and inhibition of cell proliferation.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the cellular environment can affect the compound’s ionization state, which in turn can influence its absorption, distribution, metabolism, and excretion. Additionally, the presence of other drugs can affect its pharmacokinetics and pharmacodynamics through drug-drug interactions.
Biochemical Analysis
Biochemical Properties
The TMP group, to which this compound belongs, has been found to interact with various enzymes and proteins. It has displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β.
Cellular Effects
In cellular processes, 3,4,5-trimethoxy-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Its anti-cancer effects are particularly notable, as it can inhibit key proteins involved in cell proliferation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. For instance, it has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer.
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrazolo[3,4-d]Pyrimidine Derivatives
Physicochemical Properties (Inferred)
Table 2: Predicted Properties Based on Substituents
Note: LogP and solubility estimates derived from analogous structures in the literature .
Q & A
Q. What are the key synthetic pathways for preparing 3,4,5-trimethoxy-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide?
The synthesis typically involves multi-step reactions, including:
- Condensation reactions to form the pyrazolo[3,4-d]pyrimidine core.
- Nucleophilic substitution to introduce the 4-nitrobenzyl group at the C5 position.
- Amide coupling between the pyrazolo[3,4-d]pyrimidine intermediate and 3,4,5-trimethoxybenzoyl chloride. Critical parameters include solvent choice (e.g., ethanol or DMSO), catalysts (e.g., triethylamine), and temperature control during reflux (60–80°C for 6–12 hours) .
Q. Which spectroscopic techniques are essential for confirming the compound’s structural integrity?
- 1H/13C NMR : To verify substituent positions and aromatic proton environments.
- Mass Spectrometry (ESI-MS or LC-MS) : To confirm molecular weight and purity.
- IR Spectroscopy : To identify carbonyl (C=O) and nitro (NO2) functional groups. These methods are standard for pyrazolo[3,4-d]pyrimidine derivatives .
Q. What preliminary biological assays are recommended for evaluating its therapeutic potential?
- Kinase inhibition assays : Target enzymes like CDK or Aurora kinases due to structural similarity to pyrazolo[3,4-d]pyrimidine-based inhibitors.
- Antiproliferative screening : Use cancer cell lines (e.g., MCF-7, HeLa) with MTT assays.
- Microbial susceptibility testing : Against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and purity?
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates, while ethanol reduces side reactions.
- Catalyst screening : Triethylamine or DBU improves amide coupling efficiency.
- Temperature gradients : Stepwise heating (e.g., 50°C → 80°C) minimizes decomposition of nitrobenzyl intermediates .
Q. How to resolve contradictions in reported bioactivity data across studies?
- Purity validation : Use HPLC to confirm >95% purity, as impurities (e.g., unreacted nitrobenzyl precursors) may skew bioassay results.
- Assay standardization : Replicate experiments under consistent conditions (e.g., cell culture media, bacterial strains).
- Structural analogs comparison : Compare with derivatives (e.g., 4-chloro or trifluoromethyl variants) to identify substituent-specific effects .
Q. What strategies enhance the compound’s bioavailability and target selectivity?
- Prodrug modification : Introduce hydrolyzable groups (e.g., acetyl) to the trimethoxybenzamide moiety for improved solubility.
- Structure-activity relationship (SAR) studies : Systematically vary substituents on the pyrazolo[3,4-d]pyrimidine core and benzamide ring.
- Molecular docking : Model interactions with kinase ATP-binding pockets to guide rational design .
Q. How to address discrepancies in spectroscopic data during structural elucidation?
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions.
- Isotopic labeling : Use 15N-labeled intermediates to track nitrogen environments in the pyrimidine ring.
- Cross-validation : Compare with crystallographic data from structurally related compounds (e.g., pyrazolo[3,4-d]pyrimidine derivatives) .
Methodological Considerations
- Synthesis scalability : Lab-scale protocols (e.g., 10–100 mmol) require adjustments in solvent volume and cooling rates to maintain reproducibility .
- Data interpretation : Use computational tools (e.g., Gaussian for DFT calculations) to correlate NMR chemical shifts with electronic environments .
- Biological validation : Include positive controls (e.g., staurosporine for kinase assays) and dose-response curves to quantify potency (IC50/EC50) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
